molecular formula C12H13NO2 B117954 4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one CAS No. 153876-71-2

4-(2-hydroxyethyl)-1-methylquinolin-2(1H)-one

Cat. No. B117954
M. Wt: 203.24 g/mol
InChI Key: DQPHQQYRMCMEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05457099

Procedure details

Methyl 1,2-dihydro-l-methyl-2-oxo-4-quinoline acetate (2.35 g, 10.16 mmol) was dissolved in dry tetrahydrofuran (50 ml) and sodium borohydride (1.92 g, 50.8 mmol) was added thereto. The mixture was refluxed. Under the same conditions, methanol (19 ml) was slowly added dropwise thereto (over 1 hour) and the mixture was refluxed for 1 hour. To the reaction mixture was acidified (pH about 2) with 2N-hydrochloric acid. The solvent was distilled off and water (300 ml) was poured to the residue. The mixture was extracted with chloroform (300 ml×3). The organic layer was separated, dried (over magnesium sulfate) and the solvent was distilled off. The residue was crystallized with ether to give the entitled compound (1.80 g) as white crystals (yield 87.2%, mp 149°-150 ° C. (chloroform--hexane)).
Name
Methyl 1,2-dihydro-l-methyl-2-oxo-4-quinoline acetate
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87.2%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13](OC)=[O:14])=[CH:4][C:3]1=[O:17].[BH4-].[Na+].CO.Cl>O1CCCC1>[OH:14][CH2:13][CH2:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:2]([CH3:1])[C:3](=[O:17])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Methyl 1,2-dihydro-l-methyl-2-oxo-4-quinoline acetate
Quantity
2.35 g
Type
reactant
Smiles
CN1C(C=C(C2=CC=CC=C12)CC(=O)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
(over 1 hour) and the mixture was refluxed for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
water (300 ml) was poured to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (300 ml×3)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over magnesium sulfate)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with ether

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC(N(C2=CC=CC=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 87.2%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.